3-Amino-3-desoxidigoxigenina hemisuccinamida, éster succinimidílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

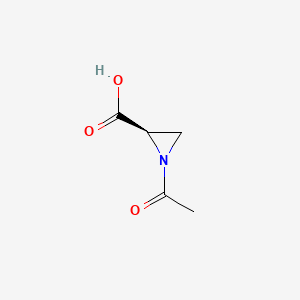

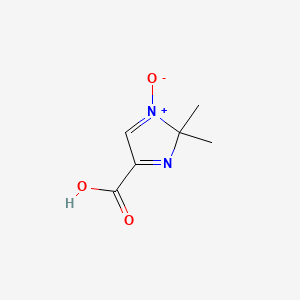

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is an amine-reactive haptenylation reagent . This succinimidyl ester derivative of digoxigenin has been shown to inhibit the Na+/K± ATPase by binding to the cardiac steroid receptor site .

Synthesis Analysis

The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody .Molecular Structure Analysis

The molecular formula of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is C31H42N2O9 . The InChI string representation of its structure is1S/C31H42N2O9/c1-29-11-9-19 (32-24 (35)5-8-27 (38)42-33-25 (36)6-7-26 (33)37)14-18 (29)3-4-21-22 (29)15-23 (34)30 (2)20 (10-12-31 (21,30)40)17-13-28 (39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3, (H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1 . Chemical Reactions Analysis

The succinimidyl ester derivative of digoxigenin can react with amines, making it useful for attaching this important hapten to biomolecules of interest .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 586.68 . It is typically stored at -20°C .Aplicaciones Científicas De Investigación

Etiquetado de proteínas

Este compuesto se puede utilizar para unir el hapteno digoxigenina a las proteínas de interés . Esto permite la detección posterior de estas proteínas con un anticuerpo anti-digoxigenina .

Inhibición de la Na+/K+ ATPasa

Se ha demostrado que el derivado de éster succinimidílico de digoxigenina inhibe la Na+/K+ ATPasa . Esto se logra mediante la unión al sitio receptor de esteroides cardíacos .

Ensayos de diagnóstico

Debido a su capacidad de unirse a proteínas y ser detectado por un anticuerpo anti-digoxigenina, este compuesto se puede utilizar en ensayos de diagnóstico .

Hematología e Histología

En los campos de la hematología e histología, este compuesto se puede utilizar como agente de tinción .

Uso en investigación

Este compuesto se utiliza únicamente con fines de investigación y no está destinado a su uso en procedimientos de diagnóstico

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is the Na+/K+ - ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

The compound interacts with its target by binding to the cardiac steroid receptor site on the Na+/K+ - ATPase . This binding inhibits the activity of the enzyme, disrupting the balance of sodium and potassium ions in the cell.

Safety and Hazards

Direcciones Futuras

The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody . This opens up possibilities for its use in various research and diagnostic applications.

Análisis Bioquímico

Biochemical Properties

This compound has been shown to inhibit the Na+/K+ ATPase by binding to the cardiac steroid receptor site . This interaction with the enzyme and receptor site indicates its potential role in biochemical reactions.

Cellular Effects

The inhibition of the Na+/K+ ATPase by 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester can have significant effects on cellular processes . The Na+/K+ ATPase is crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular functions.

Molecular Mechanism

The molecular mechanism of action of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester involves its binding to the cardiac steroid receptor site, leading to the inhibition of the Na+/K+ ATPase . This interaction can lead to changes in ion transport across the cell membrane, affecting cellular function.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQGRLJRQILBRQ-ZCIIQETRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746897 |

Source

|

| Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216299-46-6 |

Source

|

| Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)

![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)